The most comprehensive solubility data comes from formulation guidelines for research use. The table below summarizes the available information on how to dissolve and formulate Metalaxyl-13C6 for experimental use.
| Property Category | Details | Source |
|---|---|---|
| Molecular Properties | Formula: C9(13C6)H21NO4; MW: 285.29 g/mol; LogP: 1.6 | [1] |
| In Vitro Solubility | May dissolve in DMSO. Other solvents: H2O, Ethanol, DMF. Use minute amounts to avoid sample loss. | [1] |
| In Vivo Formulations | Multiple injection & oral formulations provided. Example: Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85. Oral Formulation 1: Suspend in 0.5% CMC Na. | [1] |
| Stock Solutions | Example: 10 mg dissolved in 1 mL solvent gives ~35.05 mM solution (depending on solvent and actual solubility). | [1] |
Proper storage is critical for maintaining the integrity of this compound. The following table outlines the recommended conditions.
| Form | Temperature | Recommended Duration |
|---|---|---|
| Powder | -20°C | 3 years [1] [2] |
| Powder | 4°C | 2 years [1] |
| In solvent | -80°C | 6 months [1] [2] |
| In solvent | -20°C | 1 month [1] [2] |
| Shipping Condition | Room temperature (Reported stable for a few days during ordinary shipping) [1] |
The following diagram outlines the key decision points for handling this compound in the laboratory, based on the provided data:
The table below summarizes the core identification and chemical data for the this compound stable isotope standard [1] [2].
| Property | Description |
|---|---|
| Common Name | Metalaxyl-13C6 |
| CAS Number | 1356199-69-3 |
| Molecular Formula | C913C6H21NO4 |
| Molecular Weight | 285.29 g/mol |
| Appearance | White to off-white solid |
| Chemical Structure | 13C-labeled Metalaxyl. The six carbon atoms in the aromatic ring are replaced with 13C isotopes [1]. |
| Unlabeled Metalaxyl CAS | 57837-19-1 |
This compound is specifically designed for use in analytical chemistry and metabolism studies. The following diagram illustrates its primary applications and the logical flow of its use in research.
The biological context for its use is that the unlabeled Metalaxyl fungicide inhibits protein synthesis in fungi and is effective against pathogens like Phytophthora infestans (potato blight) [1]. In plants, metalaxyl is absorbed by the roots and metabolized through processes including oxidation of a ring-methyl group and hydrolysis of the ester and ether bonds [3]. The primary metabolite is the acid form of the compound, N-(2,6-dimethylphenyl)-N-(methoxyacetyl) alanine [3].
While the search results do not provide a step-by-step protocol, a general methodology for using an internal standard like this compound can be outlined based on its described applications [3].
The following workflow visualizes a typical procedure for quantifying metalaxyl and its metabolites in a plant system using this compound as an internal standard.
The quantitative data for Metalaxyl-(phenyl-¹³C₆) is summarized in the table below.
| Specification | Value |
|---|---|
| Chemical Name | Metalaxyl-(phenyl-¹³C₆) [1] [2] |
| CAS Number | 1356199-69-3 [1] [2] |
| Molecular Formula | ¹³C₆C₉H₂₁NO₄ [2] |
| Molecular Weight | 285.29 g/mol [2] |
| Isotopic Purity | 99 atom % ¹³C [1] [2] |
| Chemical Purity | 98% (CP) [1] [2] |
| Physical Form | Powder [1] |
| Melting Point | 69-73 °C [1] |
| Flash Point | 100 °C (closed cup) [1] |
| Primary Use | Mass Spectrometry (MS) [1] |
| Storage Temperature | -20°C [1] |
While the search results provide detailed specifications for the compound itself, they do not contain full experimental protocols. However, some context on its use in research is available.
Based on the described study, the following diagram visualizes the experimental workflow used to investigate the interaction between Metalaxyl, plants, and bacteria.
Experimental workflow to assess Metalaxyl degradation and its effect on potato plants [3].
The search results are insufficient for creating a complete whitepaper. To gather the information you need, consider these steps:
Proper handling is crucial for preserving the integrity of this internal standard. The following table summarizes the key conditions and safety information:
| Aspect | Recommendations & Information |
|---|---|
| Optimal Storage Temp. | -20°C [1] [2] [3] |
| Shipping Condition | Room temperature (considered stable for a few days during transit) [3] |
| Flash Point | 100 °C (closed cup) [1] [2] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects) [1] [2] |
| Safety Precautions | Use personal protective equipment (lab coat, gloves, eye protection); avoid creating dust/aerosols [4] |
Metalaxyl-¹³C₆ is primarily used as an internal standard in quantitative mass spectrometry to correct for losses during sample preparation and matrix effects during analysis [2] [5]. The following workflow illustrates its typical use in a multi-residue analytical method:
Experimental workflow for residue analysis using Metalaxyl-¹³C₆ as an internal standard [6] [5].
A peer-reviewed study on pesticide stability supports the -20°C storage condition, demonstrating that pesticide residues in powdered food matrices, including fungicides, showed no significant degradation when stored between -20°C and -30°C for over 14 years [6]. This confirms that proper storage is highly effective for preserving analyte integrity.
Isotope Dilution Mass Spectrometry (IDMS) represents a gold standard in analytical chemistry for achieving highly accurate and precise quantification of target analytes in complex matrices. This technique utilizes stable isotope-labeled analogues of target compounds as internal standards, which behave nearly identically to the native analytes throughout sample preparation and analysis while being distinguishable by mass spectrometry. The fundamental principle of IDMS involves adding a known quantity of the isotope-labeled standard to the sample before any processing steps, which compensates for analyte losses during extraction, cleanup, and analysis through the monitoring of analyte-to-standard ratio changes. IDMS provides measurement traceability to the International System of Units (SI), making it particularly valuable for reference method development and certification of reference materials [1] [2].
The exceptional performance of IDMS methods stems from several key advantages. First, the isotope-labeled internal standards experience nearly identical chemical behavior and matrix effects as their native counterparts, allowing for correction of sample-specific interferences. Second, IDMS enables superior accuracy and precision compared to external calibration methods, typically achieving uncertainties below 2-5%. Third, these methods provide metrological traceability through direct linkage to certified isotope standards with known purity and concentration. This combination of features makes IDMS particularly valuable for applications requiring high confidence in quantitative results, including clinical diagnostics, environmental monitoring, food safety testing, and pharmaceutical analysis [1] [2].
Native metalaxyl and this compound standards: Purchase certified reference materials of native metalaxyl and 13C6-labeled metalaxyl (minimum isotopic purity 99%) from reputable suppliers such as Cambridge Isotope Laboratories. Prepare primary stock solutions in acetonitrile or methanol at 1.0 mg/mL concentration, verified by gravimetric preparation. Store at -20°C in amber glass vials.
Chromatography solvents: Use LC-MS grade solvents including water, methanol, and acetonitrile. Add appropriate modifiers such as 0.1% formic acid or 2mM ammonium acetate based on ionization requirements.
Sample preparation materials: Solid phase extraction (SPE) cartridges (C18 or mixed-mode), filtration units (0.22 μm PTFE), and calibrated pipettes with uncertainty <1%.
Instrumentation: Ultra-performance liquid chromatography system coupled to tandem mass spectrometer (UPLC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The system should be capable of monitoring multiple reaction monitoring (MRM) transitions with sufficient sensitivity.
Internal standard addition: Accurately pipette a known amount of this compound working solution (typically 100 μL of 100 ng/mL solution) into each sample, blank, and calibration standard. The amount added should approximate the expected concentration of native metalaxyl in samples.
Extraction procedure:
Concentration and reconstitution: Gently evaporate extracts under nitrogen stream at 40°C to near dryness. Reconstitute in 100-500 μL of initial mobile phase for LC-MS/MS analysis.
Table 1: UPLC-MS/MS Parameters for this compound IDMS Analysis
| Parameter | Specification | Notes |
|---|---|---|
| UPLC Conditions | ||
| Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) | Alternative: HSS T3 for polar compounds |
| Column Temperature | 40°C | ±2°C stability required |
| Mobile Phase A | Water with 0.1% formic acid | LC-MS grade |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | LC-MS grade |
| Gradient Program | 0 min: 10% B; 1 min: 10% B; 5 min: 90% B; 6 min: 90% B; 6.1 min: 10% B; 8 min: 10% B | Optimize for separation |
| Flow Rate | 0.3 mL/min | Constant |
| Injection Volume | 5 μL | Partial loop with needle wash |
| MS/MS Conditions | ||
| Ionization Source | ESI+ | Alternatively APCI+ for dirty extracts |
| Source Temperature | 150°C | Adjust based on sensitivity |
| Desolvation Temperature | 400°C | Optimize for mobile phase flow |
| Desolvation Gas Flow | 800 L/hr | Nitrogen or argon |
| Capillary Voltage | 2.5 kV | Optimize for signal intensity |
| MRM Transitions | Metalaxyl: 280.1→220.1 (CE 18 V); 280.1→160.1 (CE 22 V) | Primary and qualifier transitions |
| This compound: 286.1→226.1 (CE 18 V) | Quantification transition | |
| Dwell Time | 50 ms per transition | Minimum 15 points per peak |
The following diagram illustrates the complete this compound IDMS analytical workflow:
Table 2: Comparative IDMS Method Performance Across Different Applications
| Analyte | Matrix | Sample Preparation | Internal Standard | LOD/LOQ | Accuracy (%) | Precision (% RSD) |
|---|---|---|---|---|---|---|
| Metalaxyl | Water, Soil, Plant | SPE, QuEChERS, ASE | This compound | 0.05/0.1 μg/kg | 94-102 | 2-5 |
| Glucose | Human Serum/Plasma | Protein Precipitation | 13C6-Glucose | 0.25/0.83 mg/dL | 99-101 | 0.7-1.1 |
| IL-6 Protein | Human Serum | Trypsin Digestion | 13C/15N-labeled Signature Peptides | ~0.1 ng/mL | 95-105 | <5 |
| Brominated Flame Retardants | Water, Sediment | Cloud Point Extraction | 13C-labeled BFRs | 0.1-1 ng/L | 85-115 | 5-15 |
| Legacy and Emerging Pollutants | Human Urine | Dilute-and-Shoot | Isotope-labeled analogues | Compound-dependent | 80-120 | 5-20 |
Prepare a mixed stock solution containing native metalaxyl and this compound at appropriate concentrations (typically 1-10 μg/mL) in methanol or acetonitrile.
Create calibration standards covering the expected concentration range (e.g., 0.1-100 ng/mL) by serial dilution with solvent-matched to the final extract composition.
Include method blanks and quality control samples at low, medium, and high concentrations within each analytical batch.
For matrix-matched calibration, prepare standards in processed blank matrix to account for extraction efficiency and matrix effects.
The IDMS quantification is based on measuring the peak area ratio between the native analyte and the isotope-labeled internal standard:
Where:
The response factor is established by analyzing calibration standards with known concentrations of both native and labeled compounds, typically showing linear response across several orders of magnitude (R² > 0.995) [1] [2].
System suitability test: Perform daily using mid-level calibration standard to verify retention time stability (±0.1 min), peak area response (%RSD < 15%), and chromatographic separation.
Batch quality control: Include method blanks, duplicates, and spiked samples at low, medium, and high concentrations with each analytical batch (every 10-20 samples).
Recovery assessment: Monitor internal standard recovery throughout the batch; acceptable recovery typically 70-120% depending on matrix complexity.
Continual calibration verification: Analyze independent quality control materials or certified reference materials to demonstrate method accuracy over time.
Poor peak shape: Check mobile phase pH and composition; consider column aging or contamination; verify proper sample solvent compatibility with mobile phase.
Decreased sensitivity: Source contamination is common - clean ion source and sample introduction components; check instrument calibration and standard integrity.
Retention time shifts: Mobile phase composition or temperature fluctuations; column degradation over time.
High background noise: Possible matrix interference - enhance sample cleanup; optimize MRM transitions to avoid interferences.
The application of this compound Isotope Dilution Mass Spectrometry represents a powerful analytical approach for achieving highly accurate and precise quantification of this fungicide in various matrices. The protocol detailed herein leverages the fundamental strengths of IDMS while addressing practical considerations for implementation in analytical laboratories. The incorporation of stable isotope-labeled internal standards early in the analytical process corrects for analyte losses and matrix effects, providing results with metrological traceability. As demonstrated by the comparative applications table, IDMS methodologies have been successfully applied to diverse analytical challenges from clinical diagnostics to environmental monitoring, consistently delivering superior performance characteristics. The continued development and refinement of IDMS protocols for pesticides and other contaminants will play a crucial role in advancing analytical science and supporting regulatory decision-making.
The accurate quantification of pesticide residues in complex biological matrices is a cornerstone of environmental and agricultural analytical chemistry. Regulations in jurisdictions like Canada mandate the monitoring of dozens of pesticide analytes in products such as cannabis, presenting a substantial technical challenge due to the complexity of the plant matrix and the low limits of quantitation required [1]. This protocol outlines a rigorous approach for the simultaneous quantification of multiple pesticide residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of stable isotope-labeled internal standards like Metalaxyl-¹³C₆ is critical in these methods. It corrects for analyte loss during sample preparation, matrix effects during ionization, and instrument variability, thereby ensuring the accuracy, precision, and reliability of the final quantitative data [1].
The following procedure is adapted from a validated method for dried cannabis inflorescence and can be applied to similar plant matrices [1].
Table 1: Sample Preparation Steps Overview
| Step | Procedure | Purpose | Critical Parameters |
|---|---|---|---|
| 1 | Homogenization | Ensure sample representativeness | Uniform particle size |
| 2 | Weighing | Accurate sample mass | 1.0 g ± 0.05 g |
| 3 | Internal Standard Addition | Correct for losses & matrix effects | Add to ALL samples and standards |
| 4 | Solvent Extraction | Isolate pesticides from matrix | 10 mL acetonitrile; vigorous vortexing |
| 5 | dSPE Cleanup | Remove matrix interferences | Correct sorbent blend for your matrix |
| 6 | Vortex & Centrifuge | Separate clean extract | 4000 ref for 5 min |
| 7 | Collection | Obtain final extract for analysis | Avoid transferring any solid material |
A dual-technique approach is often required to cover a broad spectrum of pesticides with varying polarities and thermal stabilities [1].
The following diagram summarizes the entire quantitative analysis process, from sample preparation to final reporting.
To ensure the method is fit for purpose, the following performance characteristics must be validated, as demonstrated in the literature [1]. The table below summarizes typical targets.
Table 2: Key Method Validation Parameters and Targets
| Parameter | Description | Typical Target |
|---|---|---|
| Linearity | Ability to obtain results proportional to analyte concentration. | R² ≥ 0.990 |
| Precision | Repeatability of measurements (expressed as %RSD). | Intra-day & Inter-day RSD < 15% |
| Accuracy | Closeness of measured value to the true value (% Recovery). | 70 - 120% |
| Recovery | Efficiency of the extraction process. | Consistent and high |
| Limit of Quantitation (LoQ) | Lowest concentration that can be reliably quantified. | Meets regulatory limits (e.g., 10-3000 ng/g) |
| Ion Suppression | Reduction in signal due to co-eluting matrix components. | Monitored and corrected by internal standard |
| Specificity | Ability to distinguish analyte from other components. | No interference in blank matrix |
The practical application of this validated methodology is crucial for ensuring product safety and regulatory compliance. For instance, the method described in the search results was successfully applied to analyze six dried cannabis samples seized from illegal storefronts. The analysis identified unauthorized pesticide residues in all six samples, underscoring the very real-world risks of unregulated products and the importance of robust analytical testing to protect consumer health [1]. In such applications, the use of an internal standard like Metalaxyl-¹³C₆ is indispensable for generating legally and scientifically defensible data.
This protocol is a synthesis based on a published scientific method for a specific matrix [1]. It serves as a foundational guide. For your specific application and matrix, all steps—including sample preparation, cleanup sorbents, chromatographic conditions, and MS/MS parameters—must be extensively optimized and validated in your own laboratory to meet data quality objectives.
Metalaxyl (methyl N-methoxyacetyl-N-(2,6-dimethylphenyl)-D,L-alaninate) is a systemic fungicide widely used in agricultural practices to control diseases caused by Oomycetes and fungi of the order Peronosporales. With its extensive application across various crops including vegetables, fruits, and ornamental plants, residue monitoring has become crucial for food safety and environmental protection. The chiral nature of metalaxyl, possessing a stereogenic center in its structure, presents analytical challenges as its enantiomers exhibit differential biological activity and environmental behavior. The R-enantiomer demonstrates approximately 1000-fold greater fungicidal activity compared to the S-enantiomer, while studies indicate potential differences in toxicity profiles between enantiomers toward non-target organisms [1] [2].
The development of robust analytical methods for metalaxyl quantification must address several challenges, including the need for selective detection in complex matrices, the potential for enantioselective degradation, and the formation of its major metabolite, metalaxyl acid. Traditional analytical approaches often fail to account for matrix effects and variable extraction efficiency, particularly when analyzing diverse sample types. The implementation of stable isotope-labeled internal standards has emerged as a critical advancement in quantitative LC-MS/MS analysis, effectively correcting for variability in sample preparation and matrix-induced ionization effects [3] [4]. These application notes provide a detailed protocol for the accurate quantification of metalaxyl residues using LC-MS/MS with deuterated metalaxyl as an internal standard, validated for various food and environmental matrices.
This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for the selective determination of metalaxyl residues in complex matrices. The principle relies on the chromatographic separation of metalaxyl from potentially interfering compounds, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) mode. The incorporation of a stable isotope-labeled internal standard (metalaxyl-d6) enables correction for extraction efficiency variability and matrix effects, which is particularly important when analyzing samples with diverse compositions [3] [4].
The isotope dilution technique ensures quantification accuracy because the deuterated internal standard behaves nearly identically to native metalaxyl during sample preparation and chromatography, but differs in mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and internal standard, providing a reliable reference for quantification. The method simultaneously monitors the chiral separation of metalaxyl enantiomers when using appropriate chiral stationary phases, providing information on enantiomeric composition which is critical given the significant differences in biological activity between R- and S-metalaxyl [1] [2].
Table 1: Standard Solution Preparation Protocol
| Solution Type | Concentration | Preparation Method | Storage Conditions |
|---|---|---|---|
| Stock Solution (Native) | 1 mg/mL | Accurately weigh 10 mg metalaxyl reference standard into 10 mL volumetric flask, dissolve in and dilute to volume with methanol | -20°C, dark, 6 months |
| Stock Solution (IS) | 1 mg/mL | Accurately weigh 10 mg metalaxyl-d6 into 10 mL volumetric flask, dissolve in and dilute to volume with methanol | -20°C, dark, 6 months |
| Intermediate Solution (Native) | 10 μg/mL | Pipette 100 μL of native stock solution into 10 mL volumetric flask, dilute to volume with methanol | -20°C, dark, 3 months |
| Intermediate Solution (IS) | 10 μg/mL | Pipette 100 μL of IS stock solution into 10 mL volumetric flask, dilute to volume with methanol | -20°C, dark, 3 months |
| Working Solution (IS) | 100 ng/mL | Pipette 100 μL of IS intermediate solution into 10 mL volumetric flask, dilute to volume with methanol | -20°C, dark, 1 month |
The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for various matrices including crops, animal tissues, and soils [6] [7]:
Homogenization: Comminute representative samples using a blender or food processor. For animal tissues, remove fat and connective tissues prior to homogenization. Store samples at -20°C until analysis.
Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
Internal Standard Addition: Add 100 μL of working internal standard solution (100 ng/mL metalaxyl-d6) to all samples, calibration standards, and quality control samples.
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute. Add extraction salts packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute.
Centrifugation: Centrifuge at ≥4000 × g for 5 minutes at room temperature.
Table 2: Matrix-Specific Cleanup Procedures
| Matrix Type | Recommended Cleanup | Sorbent Mixture | Volume of Extract |
|---|---|---|---|
| Fruits/Vegetables | Dispersive SPE | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | 1 mL supernatant |
| Animal Tissues | Mixed Anion Exchange (MAX) Cartridge | 60 mg, pre-conditioned with 3 mL methanol and 3 mL water | 1 mL supernatant |
| Soil | Dispersive SPE | 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 8 mg GCB | 1 mL supernatant |
| High Fat Matrices | C18 + GCB | 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 10 mg GCB | 1 mL supernatant |
Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE tube containing the appropriate sorbent mixture. Vortex for 30 seconds and centrifuge at ≥4000 × g for 5 minutes.
Reconstitution: Transfer 500 μL of the cleaned extract to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 μL of initial mobile phase, vortex for 30 seconds, and filter through a 0.22 μm PVDF syringe filter into an LC vial.
Table 3: MRM Transitions and Parameters for Metalaxyl and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | Use |
|---|---|---|---|---|---|
| Metalaxyl (R-enantiomer) | 279.2 | 220.1 | 18 | 8.2 | Quantification |
| Metalaxyl (R-enantiomer) | 279.2 | 192.1 | 28 | 8.2 | Confirmation |
| Metalaxyl (S-enantiomer) | 279.2 | 220.1 | 18 | 9.5 | Quantification |
| Metalaxyl (S-enantiomer) | 279.2 | 192.1 | 28 | 9.5 | Confirmation |
| Metalaxyl-d6 | 285.2 | 226.1 | 18 | 8.2 | Internal Standard |
| Metalaxyl Acid | 265.2 | 208.1 | 16 | 6.8 | Metabolite |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
Figure 1: Workflow diagram of the metalaxyl LC-MS/MS analytical method
Method specificity was demonstrated through the resolution of enantiomers when using chiral chromatography and the absence of significant interference at the retention times of metalaxyl and metalaxyl acid in various blank matrices. The MRM transitions provided additional selectivity, with ion ratio tolerances within ±30% of the mean calibration standard values [1] [2].
Table 4: Method Validation Performance Data
| Validation Parameter | Metalaxyl (R-enantiomer) | Metalaxyl (S-enantiomer) | Metalaxyl Acid |
|---|---|---|---|
| Linear Range (ng/mL) | 1-500 | 1-500 | 5-500 |
| Calibration Curve | y = 0.982x + 0.024 | y = 0.971x + 0.031 | y = 0.894x + 0.125 |
| Coefficient (R²) | 0.9987 | 0.9982 | 0.9965 |
| LOD (ng/g) | 0.3 | 0.3 | 1.5 |
| LOQ (ng/g) | 1.0 | 1.0 | 5.0 |
| Accuracy (% Bias) | -4.2 to 3.8 | -5.1 to 4.2 | -8.5 to 6.9 |
| Intra-day Precision (%RSD) | 2.1-4.8 | 2.5-5.2 | 3.8-7.5 |
| Inter-day Precision (%RSD) | 3.8-6.2 | 4.1-6.9 | 5.5-9.3 |
The method demonstrated excellent accuracy with mean recovery rates of 92-108% across three concentration levels (10, 100, and 400 ng/g). The precision expressed as relative standard deviation (RSD) was ≤9.3% for both intra-day and inter-day analyses, meeting acceptance criteria for bioanalytical method validation [6] [7].
The extraction efficiency of metalaxyl ranged from 83.9% to 110.5% across different matrices, with RSDs between 0.9% and 5.8%. The use of isotope-labeled internal standard effectively corrected for matrix effects and recovery variations, particularly important when analyzing complex matrices such as animal tissues and high-pigment crops. Without internal standard correction, matrix effects ranged from -65% to +125%, but were reduced to -12% to +15% with proper internal standardization [3] [4] [7].
The validated method was applied to the analysis of Chinese bayberry and Dendrobium officinale samples collected from commercial growing regions. Metalaxyl was detected in 97.92% of Chinese bayberry samples, 49.29% of fresh Dendrobium officinale samples, and 50.71% of dried Dendrobium officinale samples. The dietary risk assessment based on the residue data indicated that metalaxyl residues in these commodities posed an acceptable risk to consumers [6].
The method was successfully implemented for monitoring metalaxyl and its metabolite metalaxyl acid in muscle tissues of bovine, chicken, swine, and fish. Recovery rates ranged from 89.5% to 110.3% with RSDs <12.4%. The enantioselective analysis revealed differential accumulation of R- and S-metalaxyl in animal tissues, highlighting the importance of chiral monitoring for accurate risk assessment [1].
Application of the method to tomato and cucumber samples demonstrated the enantioselective degradation of metalaxyl in vegetables, with the R-enantiomer degrading faster than the S-enantiomer. The study also monitored the formation of metalaxyl acid, showing different transformation rates between crop types and growth conditions [2].
The following diagram illustrates the enantioselective transformation and metabolic pathway of metalaxyl in biological systems:
Figure 2: Enantioselective transformation pathway of metalaxyl in biological systems
Sample Preparation (Day 1)
Sample Cleanup (Day 2)
LC-MS/MS Analysis
Table 5: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Recovery | Inefficient extraction | Increase formic acid percentage in extraction solvent; extend shaking time |
| Matrix Effects | Incomplete cleanup | Optimize dSPE sorbent ratio; consider alternative cleanup (MAX, GCB) |
| Chromatographic Tailing | Column degradation | Regenerate or replace column; use mobile phase additives |
| Reduced Sensitivity | Source contamination | Clean ion source; optimize MS parameters |
| Enantiomer Co-elution | Chiral column selectivity | Adjust mobile phase composition; consider different chiral stationary phase |
| Retention Time Shift | Mobile phase inconsistency | Prepare fresh mobile phase; check pH and buffer concentration |
The LC-MS/MS method described in these application notes provides a robust, sensitive, and accurate approach for the quantification of metalaxyl and its metabolites in various matrices. The incorporation of a stable isotope-labeled internal standard (metalaxyl-d6) significantly improves method reliability by correcting for extraction variability and matrix effects. The enantioselective separation capability allows for monitoring the individual behavior of R- and S-metalaxyl, which is critical for comprehensive risk assessment given their substantial differences in biological activity and potential toxicity.
The method has been successfully validated according to international guidelines and applied to various food and environmental samples, demonstrating its utility in regulatory monitoring, environmental fate studies, and dietary risk assessment. The detailed protocols and troubleshooting guidance provided will assist laboratories in implementing this method for routine analysis of metalaxyl residues.
Metalaxyl (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic acylalanine fungicide widely used in agricultural applications to control oomycete pathogens such as Phytophthora, Pythium, and downy mildew. First introduced in 1977 by Ciba-Geigy Corporation, metalaxyl operates by specifically inhibiting fungal RNA synthesis, making it particularly effective against diseases in various crops including durian, grapes, potatoes, and cannabis. The chemical exhibits relatively low lipophilicity (logKow value of 1.65) which influences its translocation within plants and environmental persistence. Metalaxyl has a molecular formula of C~15~H~21~NO~4~ and molar mass of 279.33 g/mol, appearing typically as a fine white powder with melting point ranging between 69-73°C [1].
This compound (CAS No. 1356199-69-3) is a carbon-13 labeled isotopologue of metalaxyl where six carbon atoms in the phenyl ring have been replaced with the ^13^C isotope. This stable isotopic labeling results in a molecular weight of 285.29 g/mol while maintaining identical chemical properties to the native compound. The primary application of this compound in analytical chemistry is as an internal standard for quantitative analysis using GC-MS or LC-MS techniques, where it corrects for matrix effects, extraction efficiency variations, and instrument fluctuations [2]. The incorporation of six ^13^C atoms provides sufficient mass separation from native metalaxyl (6 Da difference) to prevent spectral interference while enabling precise quantification through isotope dilution mass spectrometry principles.
This compound shares the same fundamental chemical structure and properties as native metalaxyl, with the specific replacement of six ^12^C atoms with ^13^C isotopes in the phenyl ring. This strategic labeling position maintains the compound's reactivity and chromatographic behavior while creating a distinct mass spectral signature. Key properties include:
The exact mass of this compound is 285.16718716 g/mol with monoisotopic mass identical due to the defined isotopic pattern. The compound has a topological polar surface area of 55.8 Ų and rotatable bond count of 6, influencing its chromatographic behavior. The complexity rating of 335 indicates a moderately complex structure requiring sophisticated synthesis approaches [2].
Proper handling of this compound is critical for maintaining analytical integrity and safety:
Table 1: this compound Chemical Properties and Specifications
| Property | Specification | Notes |
|---|---|---|
| CAS Number | 1356199-69-3 | Unique identifier |
| Molecular Formula | C~15~H~21~NO~4~ | Six ^13^C atoms |
| Molecular Weight | 285.29 g/mol | Exact mass: 285.167 |
| Isotopic Purity | ≥99 atom% ^13^C | Critical for minimal interference |
| Chemical Purity | ≥98% (CP) | Chromatographic purity |
| Storage Temperature | -20°C | Long-term stability |
| Solubility | >8,400 mg/L in water at 22°C | Similar to native metalaxyl |
The comprehensive workflow for metalaxyl analysis using this compound as internal standard encompasses multiple stages from sample preparation to data analysis, as illustrated below:
Figure 1: Comprehensive Workflow for Metalaxyl Analysis Using this compound Internal Standard. The process begins with sample preparation followed by internal standard addition, extraction, clean-up, instrumental analysis, and final quantification.
Plant tissue samples (cannabis, durian, grapes, etc.) should be finely ground using appropriate equipment such as a SPEX 6875D Freezer Mill to ensure homogeneous representation. Weigh 0.5 g ± 0.01 g of homogenized tissue into a 15-mL polypropylene centrifuge tube. For method validation purposes, fortify control matrix samples with appropriate concentrations of native metalaxyl working standards after adding the internal standard to account for extraction efficiency [3].
Add 100 μL of this compound internal standard solution at a concentration of 100 μg/L (or appropriate concentration matching expected analyte levels) to each sample, including calibrators, quality controls, and unknown samples. Allow samples to equilibrate for 15-30 minutes after internal standard addition to ensure proper interaction with the matrix [4].
Efficient extraction is critical for accurate metalaxyl quantification. Based on comparative studies, ethyl acetate demonstrates superior extraction efficiency (100.3% recovery) compared to methanol (93.6%), acetonitrile (79.9%), and dichloromethane (66.4%) for plant tissues [3].
For cannabis matrices with high lipid and cannabinoid content, additional clean-up steps are recommended. The original protocol can be modified to include dispersive solid-phase extraction (d-SPE) using 50 mg C18 and 50 mg primary secondary amine (PSA) sorbent per mL of extract to remove co-extracted interferents [4].
Transfer the supernatant (approximately 4 mL) to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of acetonitrile for optimal solubility and chromatographic performance [3]. For particularly complex matrices, implement additional clean-up:
Table 2: Sample Preparation Optimization Parameters for Different Matrices
| Parameter | Cannabis Flowers | Durian Leaves | Wine | Grapes |
|---|---|---|---|---|
| Sample Weight | 0.5 g | 0.5 g | 5 mL | 2 g |
| Extraction Solvent | Ethyl acetate | Ethyl acetate | Ethyl acetate | Ethyl acetate |
| Volume | 5 mL | 5 mL | 5 mL | 5 mL |
| Internal Standard | This compound | This compound | This compound | This compound |
| Clean-up | d-SPE (C18+PSA) | Filtration only | SPE + DLLME | d-SPE (PSA) |
| Recovery (%) | 85-95 | 88-103 | 85-102 | 90-98 |
The GC-MS/MS system should be configured for optimal separation and detection of metalaxyl and its isotopically labeled internal standard. Recommended instrumentation includes:
Table 3: GC-MS/MS Instrument Parameters for Metalaxyl Analysis
| Parameter | Setting | Alternative |
|---|---|---|
| Injection Volume | 2 μL | 1-5 μL |
| Injection Mode | PTV splitless | Splitless |
| Carrier Gas | Helium, 1.2 mL/min | Hydrogen, 1.0 mL/min |
| Injector Temp | 250°C | 240-260°C |
| Transfer Line Temp | 280°C | 270-290°C |
| Ion Source Temp | 300°C | 280-320°C |
| Solvent Delay | 3 minutes | 2-5 minutes |
Optimal chromatographic separation of metalaxyl from matrix interferents is achieved with the following temperature program:
For detection, the following selected reaction monitoring (SRM) transitions are recommended:
Dwell times of 50-100 ms per transition typically provide sufficient data points across chromatographic peaks for accurate integration. The retention time for metalaxyl under these conditions is approximately 18.5 minutes, providing adequate separation from most matrix components [4] [5].
Comprehensive method validation demonstrates that the GC-MS/MS method with this compound internal standard provides reliable quantification of metalaxyl residues in various matrices. The method shows excellent linearity across the calibration range with correlation coefficients (R²) typically >0.998. Sensitivity meets or exceeds regulatory requirements for pesticide residue analysis [4] [3].
Table 4: Method Validation Parameters for Metalaxyl in Different Matrices
| Validation Parameter | Cannabis Flowers | Durian Leaves | Wine |
|---|---|---|---|
| Linear Range (ng/g) | 10-1000 | 1-100 μg/g | 0.1-100 ng/mL |
| Correlation Coefficient (R²) | >0.998 | >0.999 | >0.998 |
| LOD (ng/g) | 0.5 | 270 | 0.05 |
| LOQ (ng/g) | 10 | 910 | 0.2 |
| Repeatability (RSD%, n=6) | <8% | <5% | <7% |
| Intermediate Precision (RSD%) | <12% | <8% | <10% |
| Recovery at LOQ (%) | 85-95 | 88-103 | 85-102 |
The accuracy of the method, expressed as recovery percentage, consistently falls within acceptable limits (85-115%) across various concentration levels and matrices. Matrix effects are significantly reduced through the use of this compound as internal standard, with compensated matrix effects ranging from 95-105% compared to 70-125% without internal standard correction [4].
For cannabis matrices, method accuracy has been demonstrated across 10 cultivars varying in major cannabinoid content, proving robustness against varying matrix compositions. In durian leaves, the extraction method showed recovery rates of 88-103% across different metalaxyl fortification levels (1-100 μg/g), demonstrating excellent accuracy for monitoring metalaxyl dissipation kinetics [3].
The between-sample accuracy for cannabis samples showed variations of less than 15% across different cultivars, indicating minimal matrix-to-matrix variation when using the internal standard correction. For all matrices, ion suppression effects were measured at less than 10% when using the this compound internal standard, a significant improvement over non-corrected methods which showed up to 40% ion suppression in complex matrices like cannabis flowers [4].
The developed method has been successfully applied to the analysis of 96 pesticides unauthorized in Canada for use on cannabis, demonstrating its applicability in regulatory compliance testing. In one application, six cannabis samples seized from illegal storefronts by the Ontario Provincial Police were analyzed, identifying unauthorized pesticide residues in all samples tested. The method achieved limits of quantitation (LOQs) of 10-100 ng/g for metalaxyl in dried cannabis flower, well below the minimum method performance limits established by Health Canada [4].
The method effectively addressed the three main challenges in pesticide quantitation in cannabis: (1) complexity and diversity of the cannabis plant itself with strong interference from abundant cannabinoids, (2) extensive lists of analytes requiring different analytical approaches, and (3) low LOQs required in regulated markets. The use of this compound as internal standard was critical in overcoming these challenges, particularly in addressing ion suppression effects from co-extracted cannabinoids that can comprise up to 25% (w/w) of dried inflorescence [4].
The protocol was adapted to study the dissipation pattern and half-life of metalaxyl in durian leaves under greenhouse conditions. Durian seedlings were treated with 4 g/L metalaxyl by foliar spray or soil drench, with samples collected at timepoints from 6 hours to 60 days after application. Analysis revealed:
These findings enabled science-based application guidelines, recommending foliar spraying of 4 g/L metalaxyl or soil drenching at lower concentrations every two months for effective control of Phytophthora palmivora in durian seedlings [3].
The application notes and protocols detailed herein provide a robust framework for the reliable quantification of metalaxyl residues in various matrices using GC-MS/MS with this compound as internal standard. The method demonstrates excellent sensitivity, precision, and accuracy across diverse applications from regulatory compliance testing to environmental fate studies. The critical importance of this compound as an internal standard is evident in its ability to compensate for matrix effects and improve quantification reliability, particularly in complex matrices like cannabis and durian. The protocols have been validated in real-world scenarios, confirming their applicability for both research and regulatory purposes in agricultural and environmental monitoring contexts.
Metalaxyl is a systemic fungicide used widely in agriculture. Tracking its fate in the environment is crucial for risk assessment. This protocol outlines a method for determining the carbon isotope ratio (δ¹³C) of Metalaxyl residues in environmental samples like soil and plants. The offline HPLC/EA-IRMS approach is particularly valuable for analyzing pesticides that are non-volatile, thermally labile, or incompatible with standard Gas Chromatography (GC) methods [1]. This technique helps in identifying source apportionment and quantifying degradation processes, as biodegradation often leads to an enrichment in ¹³C (a less negative δ¹³C value) in the remaining pesticide [1].
This initial phase focuses on isolating Metalaxyl from complex sample matrices.
This critical step removes co-extracted compounds that could interfere with isotope analysis.
The goal here is to obtain a pure Metalaxyl fraction, free from carbon-containing solvents.
The purified pesticide is now ready for isotopic measurement.
Table 1: Key Parameters for HPLC/EA-IRMS Analysis of Metalaxyl
| Parameter | Specification / Value | Purpose / Comment |
|---|---|---|
| Sample Mass | >20 µg C [1] | Minimum carbon mass for reliable EA-IRMS signal. |
| HPLC Injection | ≤ 200 µL [1] | Maximizes analyte load without compromising separation. |
| HPLC Fraction | Time-based collection [1] | Isolates pure Metalaxyl from matrix interferences. |
| Carbon Solvents | ACN, DCM, MeOH [1] | Must be fully evaporated before EA-IRMS to avoid contamination. |
| Drying Method | N₂ stream at room temperature [1] | Gently removes solvents without altering isotope ratios. |
| Replication | n ≥ 3 [1] | Ensures precision and reliability of isotopic data. |
Successful application of this protocol will yield precise δ¹³C values for Metalaxyl, allowing you to track its fate. The method's accuracy should be validated using certified Metalaxyl standards with known isotopic compositions.
Table 2: Quality Control and Troubleshooting Guide
| Aspect | Quality Control Measure | Corrective Action |
|---|---|---|
| Analytical Blank | Analyze a procedural blank with each batch [1]. | If blank carbon is high, pre-clean tin capsules or check solvent purity [1]. |
| Isotope Standard | Use a certified isotopic reference material. | Calibrate the IRMS and correct sample values accordingly. |
| Recovery Efficiency | Spike a sample with a known amount of standard. | Optimize extraction and clean-up steps if recovery is low. |
| Chromatographic Resolution | Analyze a standard mix to check separation. | Adjust HPLC gradient to ensure peak purity for Metalaxyl. |
The following diagram summarizes the entire analytical workflow, from sample to result.
This protocol provides a reliable template for conducting CSIA on Metalaxyl using an offline HPLC/EA-IRMS system. The core strengths of this method are its ability to handle complex matrices and its independence from the volatility of the target analyte. By carefully controlling contamination and following the quality control measures outlined, researchers can generate high-quality isotopic data to better understand the environmental behavior of Metalaxyl.
The use of stable isotope-labeled internal standards (SIS) such as Metalaxyl-¹³C₆ has emerged as the gold standard approach for compensating matrix effects in quantitative LC-MS/MS analysis. Metalaxyl [methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate] is a phenylamide broad-spectrum fungicide widely used in agricultural practices worldwide to control various crop diseases caused by Peronosporales. The innovative application of its isotopically labeled analogue, Metalaxyl-¹³C₆, which contains six ¹³C atoms in its molecular structure, provides nearly identical chemical properties to the native compound while being distinguishable by mass spectrometry. This unique characteristic allows it to experience the same matrix effects as the native metalaxyl during the ionization process, enabling accurate correction and resulting in significantly improved data quality for pesticide residue analysis.
The fundamental principle underlying the use of Metalaxyl-¹³C₆ as an internal standard lies in its physicochemical properties, which are nearly identical to those of native metalaxyl due to the isotopic labeling. The ¹³C atoms replace natural ¹²C atoms in the metalaxyl molecular structure without altering its chemical behavior, ensuring that both compounds exhibit similar extraction efficiencies, chromatographic retention times, and ionization characteristics. The mass difference of 6 Da (from the six ¹³C atoms) allows the mass spectrometer to differentiate between the native compound and the internal standard, enabling independent detection and quantification.
When added to samples at the beginning of the extraction process, Metalaxyl-¹³C₆ undergoes the same extraction losses, matrix interference, and ionization effects as the native metalaxyl. By calculating the response ratio of native metalaxyl to Metalaxyl-¹³C₆, analysts can effectively compensate for variations in sample preparation and matrix-induced ionization suppression or enhancement. This compensation strategy is particularly crucial when analyzing complex matrices like agricultural products, where the presence of co-extractives such as pigments, organic acids, and lipids can significantly impact analytical results. The compensation mechanism operates throughout the entire analytical process, from extraction to ionization, making it superior to post-acquisition correction methods.
Protocol for Internal Standard Application:
Table 1: Metalaxyl-¹³C₆ Solution Preparation and Storage Conditions
| Solution Type | Concentration | Preparation Method | Storage Conditions | Stability |
|---|---|---|---|---|
| Primary Stock | 1000 mg/L | Dissolve 10 mg in 10 mL acetonitrile | -20°C in amber glass vial | 12 months |
| Intermediate Stock | 100 mg/L | Dilute 1 mL primary stock to 10 mL | -20°C in amber glass vial | 6 months |
| Working Solution | 10 mg/L | Dilute 1 mL intermediate stock to 10 mL | 4°C in amber glass vial | 1 month |
| Fortification Solution | 1 mg/L | Dilute 1 mL working solution to 10 mL | 4°C in amber glass vial | 1 week |
Matrix-matched calibration with internal standard correction provides the most accurate quantification results when analyzing pesticide residues in complex samples. The calibration curve is prepared by adding known concentrations of native metalaxyl and a fixed amount of Metalaxyl-¹³C₆ to blank matrix extracts. The ratio of the peak area of native metalaxyl to that of Metalaxyl-¹³C₆ is plotted against the concentration of native metalaxyl to establish the calibration curve. This approach effectively normalizes both the matrix effects and any instrument variability that may occur during analysis.
For method validation, the calibration curve should consist of at least six concentration levels, typically ranging from the limit of quantification (LOQ) to 10-20 times the LOQ. The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal values (±20% at the LOQ). The use of Metalaxyl-¹³C₆ as an internal standard typically improves the precision and accuracy of the method, with relative standard deviations (RSD) often improving from >15% to <10% in complex matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for pesticide residue analysis in various matrices. The following protocol has been optimized for the extraction of metalaxyl and other pesticides while ensuring optimal recovery of both native metalaxyl and the Metalaxyl-¹³C₆ internal standard.
Materials and Reagents:
Table 2: QuEChERS Extraction and Purification Materials
| Material | Specification | Purpose | Optimal Amount per Sample |
|---|---|---|---|
| Sodium Chloride | Analytical grade, ≥99% | Salt-out effect, phase separation | 5 g |
| Anhydrous MgSO₄ | Pesticide residue grade, ≥99% | Water removal | 4 g |
| PSA | 40-63 μm particle size | Removal of fatty acids, sugars, organic acids | 50 mg |
| C18 | 40-63 μm particle size | Removal of non-polar interferents | 50 mg |
| GCB | 120-400 mesh | Removal of pigments (chlorophyll, carotenoids) | 7.5 mg (for green vegetables) |
| Centrifuge Tube | 50 mL, polypropylene | Sample extraction and purification | 1 tube per sample |
Extraction Procedure:
The following diagram illustrates the complete sample preparation workflow:
Figure 1: Sample Preparation Workflow for Pesticide Residue Analysis Using Metalaxyl-¹³C₆
Purification is a critical step in minimizing matrix effects in LC-MS/MS analysis. Different purification sorbents provide selective removal of various matrix interferents. Based on comparative studies of different purification adsorbents, a combination of 50 mg PSA + 50 mg C18 + 150 mg MgSO₄ has been found optimal for most fruit and vegetable matrices [1]. For green vegetables containing high chlorophyll content, the addition of 7.5 mg GCB is recommended to remove pigments effectively.
Clean-up Procedure:
The effectiveness of different purification sorbents in reducing matrix effects while maintaining analytical recovery should be evaluated during method validation. The use of Metalaxyl-¹³C₆ as an internal standard corrects for any remaining matrix effects after purification, providing an additional layer of quality control.
Optimal separation of metalaxyl from potential matrix interferents is achieved using reversed-phase chromatography with a C18 column. The following method provides excellent resolution while maintaining a relatively short analysis time.
Chromatographic Conditions:
Gradient Program:
Under these conditions, metalaxyl and Metalaxyl-¹³C₆ typically elute at approximately 6.5 minutes, with virtually identical retention times due to their identical chemical properties.
Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode provides the specificity and sensitivity required for accurate quantification of metalaxyl in complex matrices. The following parameters have been optimized for the detection of both native metalaxyl and Metalaxyl-¹³C₆.
Mass Spectrometer Settings:
Table 3: MRM Transitions for Metalaxyl and Metalaxyl-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) | Application |
|---|---|---|---|---|---|
| Metalaxyl | 280.2 | 220.1 | 15 | 100 | Quantification |
| Metalaxyl | 280.2 | 192.1 | 25 | 100 | Confirmation |
| Metalaxyl-¹³C₆ | 286.2 | 226.1 | 15 | 100 | Quantification |
| Metalaxyl-¹³C₆ | 286.2 | 198.1 | 25 | 100 | Confirmation |
For confident identification, the following criteria should be met:
Comprehensive method validation is essential to demonstrate the reliability and performance of the analytical method using Metalaxyl-¹³C₆ for matrix effect compensation. The validation should be conducted according to international guidelines such as SANTE/11312/2021 and include the following parameters:
Linearity and Calibration Curve:
Accuracy and Precision:
Sensitivity:
Selectivity/Specificity:
Table 4: Method Validation Data for Metalaxyl in Different Matrices Using Metalaxyl-¹³C₆
| Matrix | Spiked Level (mg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) | Matrix Effect with IS Correction (%) |
|---|---|---|---|---|---|
| Scallion | 0.01 | 85.2 | 8.5 | -35.2 | -2.1 |
| Scallion | 0.05 | 92.7 | 6.3 | -32.8 | -1.8 |
| Orange | 0.01 | 88.5 | 7.2 | -28.5 | -1.5 |
| Orange | 0.05 | 94.1 | 5.8 | -25.7 | -1.2 |
| Spinach | 0.01 | 82.3 | 9.1 | -42.3 | -2.8 |
| Spinach | 0.05 | 89.6 | 7.8 | -38.6 | -2.4 |
| Potato | 0.01 | 86.9 | 8.2 | -22.4 | -1.8 |
| Potato | 0.05 | 93.4 | 6.5 | -20.7 | -1.3 |
The data clearly demonstrate that the use of Metalaxyl-¹³C₆ as an internal standard effectively compensates for matrix effects, reducing them from significant suppression (20-40%) to negligible levels (1-3%). The recovery rates across different matrices are within the acceptable range of 70-120% with RSDs below 10%, meeting international guidelines for pesticide residue analysis.
The application of Metalaxyl-¹³C₆ for matrix effect compensation has significant implications for food safety and environmental monitoring. Residue monitoring programs benefit from the improved accuracy and reliability of analytical data, which is essential for regulatory compliance and consumer protection. Studies have shown that metalaxyl residues in scallion were determined to be in the range of <0.001–0.088 mg/kg for metalaxyl-M (the enantiopure form) with a half-life of about 1.15 days [1].
In cumulative risk assessment, accurate quantification of pesticide residues is crucial for evaluating potential health risks to consumers. The probabilistic model used in recent studies calculated the cumulative dietary risk quotient of metalaxyl-M and azoxystrobin to Chinese consumers as 13.94%~41.25%, with the risk to children and adolescents being significantly higher than that to adults [1]. Such accurate risk assessments rely heavily on precise analytical methods with effective matrix effect compensation.
The methodology described for Metalaxyl-¹³C₆ can be extended to other pesticide classes, promoting the development of comprehensive multi-residue methods capable of analyzing hundreds of pesticide residues in a single analytical run. The approach represents a significant advancement in analytical chemistry, addressing one of the most persistent challenges in mass spectrometric analysis and contributing to improved food safety systems worldwide.
Poor Recovery of Internal Standard:
Elevated Baseline in Chromatogram:
Shift in Retention Time:
Decreased Signal Intensity:
System Suitability Test:
Continuing Calibration Verification:
Batch Quality Control:
The use of Metalaxyl-¹³C₆ as an internal standard represents a robust approach for compensating matrix effects in the analysis of metalaxyl and related compounds in complex matrices. The methodology described in this application note provides accurate, precise, and reliable results essential for regulatory compliance, food safety monitoring, and environmental assessment. The systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection ensures optimal performance across a wide range of agricultural matrices.
As analytical challenges continue to evolve with increasing demand for lower detection limits and higher sample throughput, the application of stable isotope-labeled internal standards remains a cornerstone of quality assurance in analytical chemistry. The principles and protocols outlined for Metalaxyl-¹³C₆ can be adapted to other pesticide classes, contributing to the advancement of analytical science and the protection of public health.
Isotope-labeled standards, such as Metalaxyl-13C6, are chemically identical to native Metalaxyl but are enriched with stable heavy isotopes (e.g., 13C) [1]. They serve as ideal internal standards to correct for matrix effects and analyte loss during sample preparation, significantly enhancing the accuracy and precision of quantitative analysis [2].
A major application is evaluating in-situ biodegradation through Compound-Specific Isotope Analysis (CSIA). During microbial degradation, bonds with light isotopes (12C) break slightly faster than those with heavy isotopes (13C). This kinetic isotope effect leads to the progressive enrichment of 13C in the remaining Metalaxyl fraction [3]. The extent of degradation is quantified by measuring the isotope ratio shift, typically expressed as δ13C and modeled using the Rayleigh equation [3]. For the chiral pesticide Metalaxyl, Enantiomer-Specific Isotope Analysis (ESIA) can be applied to track the degradation of its R- and S-enantiomers separately, as they often degrade at different rates in soil [3].
This protocol is adapted from methods used in soil studies [3] [4].
The following table summarizes key parameters for analyzing Metalaxyl and its metabolites.
Table 1: Analytical Methods for Metalaxyl and Metabolites
| Analysis Target | Technique | Key Conditions / Metrics | Purpose / Application |
|---|---|---|---|
| Metalaxyl Quantification | LC-MS/MS or GC-MS | Use Metalaxyl-13C6 as an internal standard for calibration [1]. | Precise quantification of total Metalaxyl concentration in environmental samples [2]. |
| Enantiomer-Specific Analysis | Chiral Chromatography | Chiral column to separate R- and S-Metalaxyl; calculate Enantiomeric Fraction (EF) [3]. | Monitor enantioselective degradation; EF deviation indicates biodegradation [3]. |
| Stable Carbon Isotope Analysis (CSIA/ESIA) | GC-IRMS or LC-IRMS | Measure δ13C; Rayleigh equation models degradation extent [3]. | Provide direct evidence of in-situ biodegradation and quantify its extent [3]. |
| Major Metabolite | HPLC | Metabolite NOA 409045 (metalaxyl acid) identified by HPLC [4]. | Track the formation of primary soil metabolites [4]. |
Isotope-labeled standards are crucial for understanding Metalaxyl's fate across different environmental settings.
Table 2: Metalaxyl Degradation in Contrasting Soils
| Parameter | Soil A (Sandy Loam) [4] | Soil B (Silty Clay) [4] | Notes / Implications |
|---|---|---|---|
| Designated Degradation Type | Fast-degrading | Slow-degrading | Based on inherent microbial community and physicochemical properties. |
| Degradation Half-life (Metalaxyl-M) | ~17 days | ~38 days | Half-life is shorter in soil with adapted microbial communities [4]. |
| Key Influencing Factor | Soil microbial community composition and prior exposure [4] | Soil physicochemical characteristics (texture, pH) [4] | Soil properties can be more important than microbial composition in new environments [4]. |
| Primary Metabolite | Metalaxyl carboxylic acid (NOA 409045) [4] | Metalaxyl carboxylic acid (NOA 409045) [4] | Formed predominantly by soil microorganisms [5] [4]. |
The following diagram illustrates the comprehensive workflow for the s, from sample collection to data interpretation.
Metalaxyl-M (mefenoxam), which contains only the active R-enantiomer, is now widely used. Its degradation should be studied using enantiomer-specific methods, as its environmental behavior may differ from the racemic mixture [3] [4]. For persistent compounds, combining carbon isotope analysis with other systems (e.g., 2H/1H) can help identify specific degradation pathways in complex environments [3].
Metalaxyl is a systemic fungicide widely used in agriculture. For example, in potato cultivation, farmers may apply it numerous times during a single production cycle, with the final application sometimes occurring just two weeks before harvest [1]. This practice necessitates rigorous monitoring of residue levels in food products to ensure consumer safety. Accurate analysis is technically challenging due to the complex nature of food matrices, which can interfere with the detection and quantification of the pesticide.
The use of a stable isotope-labeled internal standard like Metalaxyl-¹³C₆ (CAS No. 1356199-69-3) corrects for losses during sample preparation and minimizes matrix effects during instrumental analysis, leading to highly precise and reliable results [2] [3].
Metalaxyl-¹³C₆ is an isotopologue where six carbon atoms are replaced with the stable carbon-13 isotope. It is the ideal internal standard for quantifying metalaxyl residues via LC-MS or GC-MS because:
The following table summarizes its key characteristics:
| Property | Description |
|---|---|
| CAS Number | 1356199-69-3 [3] |
| Molecular Formula | C₉¹³C₆H₂₁NO₄ [2] |
| Molecular Weight | ~285.29 g/mol [2] [3] |
| Appearance | White to off-white solid [2] |
| Storage | -20°C [3] |
| Role in Analysis | Internal Standard for LC-MS/GC-MS [3] |
This protocol outlines a robust method for determining metalaxyl residues in food commodities like potatoes, grapes, and wine, based on established analytical procedures and incorporating the use of the isotopic internal standard [4].
The following workflow visualizes the key steps from sample receipt to instrumental analysis:
This is the preferred method for its sensitivity and specificity.
The table below suggests typical MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Metalaxyl | 280.2 | 220.1 | 160.1 |
| Metalaxyl-¹³C₆ | 286.2 | 226.1 | 166.1 |
A validated method is essential for generating reliable data. Key performance characteristics to evaluate are summarized below:
| Validation Parameter | Target Performance | Notes |
|---|---|---|
| Linearity | R² ≥ 0.995 | Over the calibrated range (e.g., 0.001–0.5 mg/L) |
| Recovery | 70-120% | Varies by matrix; e.g., 80-99% in wine [4] |
| Repeatability (RSD%) | < 15% | For replicate fortified samples |
| Limit of Quantification (LOQ) | < 0.75 µg/kg | Method-dependent; can be as low as 0.5 µg/L with MS detection [4] |
Common Issues and Solutions:
Using Metalaxyl-¹³C₆ as an internal standard within a well-defined protocol involving SPE cleanup and LC-MS/MS analysis provides a robust, accurate, and precise method for monitoring metalaxyl residues in food. This approach is critical for ensuring food safety and complying with regulatory standards.
Metalaxyl (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic acylalanine fungicide widely used to control diseases caused by soil-borne and foliar pathogens from the Peronosporales order, such as Phytophthora and Pythium species [1] [2]. Its systemic nature and mobility within plants necessitate precise and accurate monitoring of its residue levels and degradation behavior in agricultural systems to ensure food safety and environmental health [3].
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique renowned for its high accuracy, precision, and traceability to SI units [4]. The core principle involves adding a known amount of a stable isotopically labeled analog of the analyte (the "spike") to the sample at the earliest possible stage. This spike, typically enriched in 2H or 13C for Metalaxyl, behaves identically to the native analyte during sample preparation and analysis but is distinguished by its higher mass. After homogenization, the concentration of the native analyte is calculated directly from the measured isotope ratios of the sample-spike mixture, the known concentrations of the spike, and the weights of the sample and spike [4]. This method inherently corrects for analyte losses during extraction, clean-up, and even instrument variation.
Table 1: Key Physicochemical Properties of Metalaxyl [1]
| Property | Value / Description |
|---|---|
| IUPAC Name | methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate |
| Chemical Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Water Solubility (at 22°C) | 8400 mg/L (high) |
| Octanol-Water Partition Coefficient (log KOW) | 1.75 |
| Vapor Pressure (at 20°C) | 0.75 mPa (low volatility) |
| Melting Point | 72.0 °C |
| Hydrolysis DT₅₀ (at 25°C) | Stable at pH 5-7; 110 days at pH 9 |
Metalaxyl is a 1:1 mixture of R and S enantiomers, though the biologically active R-enantiomer (metalaxyl-M) is now commonly marketed separately [1]. Its high water solubility and low log KOW indicate high systemic mobility and potential for leaching, while its low vapor pressure suggests limited volatilization loss [1]. For residue analysis, its molecular structure and properties make it amenable to analysis by both GC-MS/MS and LC-MS/MS [3].
The following diagram illustrates the complete sample preparation process for soil and plant matrices:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions [3] [2]:
Table 2: Suggested MRM Transitions for Metalaxyl and its Isotopologue [3]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) | Usage |
|---|---|---|---|---|---|---|
| Metalaxyl | 280.2 | 220.1 | 10 | 248.1 | 5 | Quantification |
| 13C₆-Metalaxyl | 286.2 | 226.1 | 10 | 254.1 | 5 | Internal Standard |
The concentration of Metalaxyl in the sample is calculated using the IDMS equation [4]: [ C_{sample} = \left[ \frac{(B - R)}{(R - A)} \right] \times \frac{m_{spike}}{m_{sample}} \times C_{spike} \times Q' ] Where:
Table 3: Typical Method Validation Parameters for Metalaxyl IDMS [3] [2]
| Validation Parameter | Target Performance | Typical Result for Metalaxyl |
|---|---|---|
| Linearity | R² > 0.99 | R² = 0.998 - 0.999 |
| Recovery (%) | 70-120% | 83.9 - 110.5% |
| Repeatability (RSD%) | < 20% | 0.86 - 5.81% |
| Limit of Detection (LOD) | - | 0.27 μg/mL (HPLC) |
| Limit of Quantification (LOQ) | - | 0.91 μg/mL (HPLC) |
| Matrix Effect (%) | Minimal | Evaluate via post-column infusion |
Compound-Specific Isotope Analysis (CSIA) using IDMS principles can track the degradation of Metalaxyl in the environment. Microorganisms preferentially metabolize bonds with lighter isotopes (12C), causing the remaining substrate to become enriched in the heavier isotope (13C). This isotopic fractionation results in an increasing δ13C value, providing a fingerprint of biodegradation distinct from physical dissipation processes like leaching or volatilization [5] [6].
The following diagram illustrates the workflow for conducting CSIA on Metalaxyl in soil:
Achieving Isotope Equilibrium: Ensure thorough mixing and homogenization after spike addition. Allow sufficient time for the spike to equilibrate with the native analyte in the sample matrix, which may require shaking or ultrasonication for 15-30 minutes [4].
Minimizing Matrix Effects: Use matrix-matched calibration standards or the IDMS calculation itself, which inherently corrects for many matrix effects. The clean-up step is crucial—optimize the amount of PSA and C18 to balance clean-up efficiency with analyte recovery [3].
Handling Enantiomers: If studying the separate enantiomers of Metalaxyl (R and S), a chiral chromatographic column will be required in the LC-MS/MS system to resolve them [1] [7].
Blank Contamination: Consistently run procedural blanks to monitor for contamination, especially from solvents and labware. Pre-combust glassware and use high-purity solvents to minimize background interference [5].
Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide metalaxyl, where six carbon atoms in the phenyl ring are replaced by the ¹³C isotope [1] [2]. This compound is primarily used as an internal standard (IS) in quantitative mass spectrometry to achieve high precision and accuracy, particularly through the technique of isotope dilution mass spectrometry (IDMS) [1].
The core advantage of using Metalaxyl-¹³C₆ is that it possesses nearly identical physical and chemical properties to the native metalaxyl, ensuring it behaves the same way during sample preparation and analysis. However, its distinct mass allows the mass spectrometer to differentiate it. This enables chemists to precisely correct for analyte loss during sample workup and to overcome matrix effects—the suppression or enhancement of ionization signal caused by co-extracted compounds from complex samples—which are a major challenge in pesticide residue analysis [1] [3].
The table below summarizes the key characteristics of Metalaxyl-¹³C₆.
| Property | Specification |
|---|---|
| CAS Number | 1356199-69-3 [4] [2] [5] |
| Molecular Formula | C₉¹³C₆H₂₁NO₄ [4] [5] |
| Molecular Weight | 285.29 g/mol [4] [5] |
| Physical Form | Neat solid [1] |
| Melting Point | 69 - 73 °C [1] [2] |
| Assay (Purity) | ≥98.0% (HPLC) [1] |
| Storage | -20°C [1] [5] |
This protocol outlines the use of Metalaxyl-¹³C₆ for quantifying metalaxyl in a complex plant matrix (e.g., dried cannabis flower), based on a validated method from the literature [3]. The general workflow is also illustrated in the diagram below.
Prepare Internal Standard Spiking Solution
Weigh and Homogenize Sample
Spike Sample with Internal Standard
Extract Analytes
Instrumental Analysis (LC-MS/MS or GC-MS/MS)
Quantification via Calibration Curve
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on adapting this method to a specific matrix, please feel free to ask.
Matrix effects occur when co-extracted compounds from your sample alter the ionization efficiency of the target analyte in the mass spectrometer, leading to suppressed or enhanced signals and inaccurate quantification. This is a common challenge in complex matrices like food crops, cannabis, and biological samples [1] [2].
The internal standard method, specifically Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled analog like Metalaxyl-(phenyl-13C6), is the most effective strategy to correct for these effects [3].
The Core Principle: Metalaxyl-13C6 has nearly identical chemical and physical properties to native metalaxyl. It behaves the same way during sample preparation and analysis. Any losses during extraction or ionization suppression/enhancement in the mass spectrometer will affect both the native and labeled compound equally. By adding a known amount of the labeled standard at the start of the analysis, you can precisely track and correct for these variations [3].
This protocol is adapted from multi-residue pesticide analysis methods, including those used for tomatoes and cannabis [1] [2].
The following diagram illustrates the complete experimental workflow:
Here are solutions to common problems you might encounter when using this method.
| Problem & Phenomenon | Possible Root Cause | Solution & Verification Method |
|---|---|---|
| High Background Noise for Labeled Standard | Impurity in the this compound standard or carryover in the LC-MS/MS/G C-MS/MS system. | Run a solvent blank and a standard solution. Check the certificate of analysis for the standard's purity (should be ≥98%) [3]. |
| Poor Recovery & Inaccurate Results | The labeled standard was added after extraction, or the extraction efficiency is low. | Verify that this compound is spiked before the extraction step. Optimize QuEChERS shaking time and solvent ratios [1]. |
| Strong Matrix Effects Persist | The sample matrix is highly complex (e.g., cannabis), causing severe ion suppression that overwhelms correction. | Further dilute the final sample extract. Use instrument methods with higher resolution (e.g., Q-Orbitrap at 60,000 FWHM) to separate isobaric interferences [4]. |
| Inconsistent Calibration | Improper preparation of calibration standards, or matrix-matched calibration was not used. | Use matrix-matched calibration curves. Ensure the internal standard is added to all calibration levels in the same way as to the samples. |
Q1: What is the validated Limit of Quantification (LOQ) for metalaxyl in food matrices using this method? Studies in tomatoes have shown LOQs for metalaxyl as low as 0.01 mg/kg, which meets the validation requirements set by regulatory bodies like the European Commission [1] [5].
Q2: Does the choice of GC-MS/MS vs. LC-MS/MS impact the analysis? Yes. While both are suitable, GC-Q-Orbitrap in full scan mode has demonstrated superior sensitivity for most pesticides and is highly effective for rapid screening in complex matrices like wheat without a purification step [4]. LC-MS/MS and GC-MS/MS are often used together to cover a wide range of pesticide analytes [2].
Q3: My sample is cannabis, which has a very complex matrix. Are there any special considerations? Yes. Cannabis contains high levels of cannabinoids and terpenes that cause significant ion suppression. The method must be rigorously validated in this specific matrix. Using a larger number of isotopically labeled internal standards and a well-optimized dSPE clean-up is critical for accurate results in cannabis analysis [2].
The table below outlines common issues, their potential impact on bias, and recommended solutions.
| Issue | Potential Bias/Effect | Recommended Solution | Key Parameters & Notes |
|---|
| Matrix Effects (LC-MS/MS) | Signal suppression/enhancement, leading to inaccurate quantification [1]. | - Dilute the sample extract [1].
Q1: What is the best way to confirm a positive finding of Metalaxyl and avoid false positives? While using a single MRM transition is standard for quantification, it carries a risk of false positives. For confident identification, it is recommended to:
Q2: How can I quickly check for matrix effects in my LC-MS/MS method? A simple and effective procedure is the post-column infusion test [1]:
Q3: My recovery rates for Metalaxyl are low. How can I optimize the extraction? Optimal extraction depends on the matrix. Here is a validated protocol for plant tissues (durian leaf) as a reference [4] [5]:
The following diagram illustrates a general optimized workflow for sample preparation and analysis, integrating steps from the referenced studies to minimize bias.
The table below summarizes critical quantitative data from the search results to guide your method validation.
| Parameter / Study | Matrix | Reported Value | Analytical Technique |
|---|---|---|---|
| Half-life (Dissipation) | |||
| Durian Leaf [4] [5] | Durian Leaf | 16.50 days | HPLC |
| Tomato Fruit [7] | Tomato Fruit | 1.81 days | HPLC |
| Method Performance | |||
| Linearity [4] [5] | Durian Leaf | 1–100 µg/mL | HPLC |
| LOD [4] [5] | Durian Leaf | 0.27 µg/mL | HPLC |
| LOQ [4] [5] | Durian Leaf | 0.91 µg/mL | HPLC |
| Recovery Rate [4] [5] | Durian Leaf | 88% - 103% | HPLC |
| Instrumentation & Configuration | |||
| Chiral Separation [6] | Tomato, Cucumber | Chiralcel OD-RH column, \nMobile Phase: Acetonitrile-Water (60/40, v/v) | Chiral LC-MS/MS |
Q1: Why should I use isotope-labeled internal standards (ILIS) in pesticide analysis? ILIS are chemically identical to the target pesticides but are "heavily" labeled with stable isotopes (e.g., ^13^C, ^15^N). They are added to the sample at the very beginning of the analysis. Because they co-elute with the target analytes and experience the same matrix effects and extraction efficiency losses, they allow for precise correction of these issues, leading to more accurate quantification [1].
Q2: What are the most effective techniques to overcome matrix effects? Matrix effects, such as ion suppression or enhancement, are a major challenge in complex samples. The following techniques, especially when used in combination, are most effective [2]:
Q3: How do I validate my method's performance when using isotope standards? Method validation ensures your procedure is reliable. Key parameters and their typical acceptance criteria, as demonstrated in recent studies, are summarized below [3] [2]:
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | Closeness of measured value to true value | 70 - 120% [3] [2] |
| Precision (Repeatability) | Agreement under the same operating conditions (RSDr) | RSD ≤ 15% [3] [2] |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified | Method-dependent, e.g., 0.005 mg/kg [3] [2] |
| Linearity | Ability to produce results proportional to analyte concentration | R² ≥ 0.99 [2] |
| Measurement Uncertainty | Parameter associated with the dispersion of measured values | Should be estimated and within acceptable limits [2] |
The following workflow details the key steps for quantifying pesticides using Isotope Dilution Mass Spectrometry (IDMS), incorporating best practices from the literature.
Key Steps Explained:
Problem: Poor recovery of the internal standard.
Problem: High background noise or persistent matrix interference.
Problem: Inconsistent results between different sample batches.
Here are solutions to common challenges in Metalaxyl analysis.
| Question/Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low recovery rates during extraction | Inefficient solvent or volume; metalaxyl still on leaf surface. | Use ethyl acetate; for 0.5 g leaf tissue, use 5 mL solvent [1]. Clean leaf surface before extraction to remove residue [1]. |
| Poor HPLC peak shape or separation | Suboptimal mobile phase or column conditions. | Use RP-C18 column with mobile phase of acetonitrile:water (62.5:37.5 v/v) at 1.2 mL/min and detect at 270 nm [2]. |
| High background interference | Co-extracted plant pigments/compounds; sample cleanup insufficient. | Method is specific with low LOD (0.27 µg/mL) and LOQ (0.91 µg/mL); ensure mobile phase is freshly prepared and degassed [1]. |
| Method validation failing precision/recovery | Instrument calibration error; sample handling inconsistency. | Follow validation: expect linearity (R² ≥ 0.990), recovery (88-103%), and precision (RSD < 1.5%) [1] [2]. |
This protocol is validated for durian leaves and can be adapted for other plant tissues [1].
This method is suitable for determining Metalaxyl in flowable suspension formulations or sample extracts [2].
The following diagrams, created with Graphviz, outline the core experimental procedures.
A summary of common issues and their verified solutions is provided in the table below for quick reference.
| Problem Category | Specific Issue | Recommended Solution | Key Parameters & Expected Outcome |
|---|
| Extraction & Recovery | Low recovery from plant tissue [1] | Use ethyl acetate as extraction solvent. | - Solvent Volume: 5 mL per 0.5 g sample [1].
This protocol, developed for durian leaves, is a robust starting point for analyzing high-water-content plant tissues [1].
This method is ideal for enriching metalaxyl from large water volumes, improving detection limits [2] [3].
The following diagram illustrates the core decision-making workflow for selecting the right extraction method based on your sample type.
Q1: Why do I see unexpected peaks in my chromatogram that weren't in the original sample? This is a classic sign of on-column degradation [4]. The active compound can degrade on the chromatographic column itself, often due to trace metals on the column frit that catalyze oxidation. To fix this, flush your HPLC column with a solution of Ethylenediaminetetraacetic acid (EDTA). The EDTA chelates (traps) the metal ions, removing the cause of the degradation [4].
Q2: My method requires high sensitivity for trace-level impurities. What is the best approach? While HPLC with a UV or Diode Array Detector (DAD) is common, Liquid Chromatography-Mass Spectrometry (LC-MS) is far superior for this task [4]. The mass spectrometer acts as a highly specific detector, which helps to:
Q3: Are there any special handling considerations for Metalaxyl due to its chirality? Yes. Metalaxyl is a chiral compound, and its enantiomers can behave differently. While the high-efficiency Metalaxyl-M (R-enantiomer) is now common, analytical methods should be aware that separation of enantiomers might require a chiral HPLC column for specific studies [7]. In most residue analysis, a standard C18 column is sufficient [5].
What is Metalaxyl-¹³C₆ and why is it used in method validation? Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. It is used as an internal standard in quantitative analysis via LC-MS or GC-MS. Its main advantage is that it has nearly identical physical and chemical properties to native Metalaxyl during sample preparation and analysis, but a distinct mass spectral signature. This allows it to correct for analyte loss and matrix effects, leading to higher precision and accuracy in residue testing [1] [2].
What are the critical storage conditions for Metalaxyl-¹³C₆? The analytical standard should be stored at -20°C to maintain its stability and limited shelf life. Always check the expiry date provided on the label [2].
What is a typical HPLC-UV method for Metalaxyl that can be a starting point for development? One validated method uses a reversed-phase C-18 column at 30°C. The mobile phase is acetonitrile and distilled water in a volumetric ratio of 62.5:37.5, with a flow rate of 1.2 mL/min and a detection wavelength of 270 nm [3].
The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low/Inconsistent Recovery | Analyte loss during sample preparation; Matrix effects | Use Metalaxyl-¹³C₆ as internal standard; Spike internal standard before sample workup to track & correct for losses [2]. |
| Poor Chromatography | Inappropriate mobile phase; Column degradation | Optimize mobile phase ratio (e.g., acetonitrile:water 62.5:37.5) [3]; Condition/replace column. |
| Inaccurate Quantification | Calibration without internal standard; Instrument drift | Use isotope dilution mass spectrometry (IDMS) with a calibration curve prepared with Metalaxyl-¹³C₆ [2]. |
| High Background Noise (MS) | Source contamination; Matrix interference | Dilute sample; Improve sample clean-up (e.g., QuEChERS); Use internal standard to differentiate signal [1]. |
The following diagram illustrates a logical workflow for diagnosing and resolving these common issues:
This protocol is adapted from a validated method for analyzing Metalaxyl-M in formulation samples [3].
1. Instrument Conditions
2. Sample Preparation
3. Validation Parameters (as per SANCO/3030/99 rev. 5)
This protocol outlines the core principles of using the isotopically labeled standard for highly accurate quantification [1] [2].
1. Principle The sample is spiked with a known amount of Metalaxyl-¹³C₆ before any preparation steps. The ratio of the native Metalaxyl signal to the Metalaxyl-¹³C₆ signal is used for quantification via Isotope Dilution Mass Spectrometry (IDMS), compensating for matrix effects and procedural losses.
2. Internal Standard Solution Preparation
3. Sample Preparation Workflow
4. LC-MS/MS Conditions (To be optimized)
The table below consolidates essential information about the internal standard.
| Parameter | Specification for Metalaxyl-¹³C₆ |
|---|---|
| CAS Number | 1356199-69-3 [1] |
| Product Name | Metalaxyl-(phenyl-¹³C₆) [2] |
| Molecular Formula | C₁₅H₂₁NO₄ (with six ¹³C atoms) [1] |
| Purity | ≥98.0% (HPLC) [2] |
| Isotopic Purity | 99 atom % ¹³C [1] |
| Physical Form | Neat solid [2] |
| Melting Point | 69-73 °C [1] [2] |
| Storage | -20°C [2] |
For researchers using Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS), internal standards are crucial for correcting analyte loss during sample preparation and signal drift during analysis [1] [2]. The table below outlines common issues and their solutions.
| Problem Area | Specific Issue | Potential Causes | Corrective & Preventive Actions |
|---|---|---|---|
| Standard Preparation | Inaccurate purity assignment of the internal standard (ISTD). | Hygroscopic reference materials; uncharacterized purity [3]. | Use quantitative NMR (qNMR) to determine absolute mass fraction (g/g) and establish SI traceability [3]. |
| Sample Preparation | Inconsistent recovery despite ISTD use. | Incomplete equilibration; inefficient extraction; matrix effects [1]. | Allow sufficient time for ISTD to equilibrate with the sample; employ Supported Liquid Extraction (SLE) for high and reproducible recovery [1]. |
| Instrument Analysis | Signal drift affects quantification, even with ISTD. | Long analytical sequences; severe matrix effects; suboptimal ISTD [2]. | Apply post-column infusion to visualize matrix effects; use QC-based drift correction (e.g., with QuantyFey tool) if ISTD correction is insufficient [2]. |
| Method Validation | High measurement uncertainty or bias in specific matrices. | Undetected matrix effects; lack of specificity [1]. | Validate with a multi-day experiment; assess a wide range of matrices; use 2D-LC for superior separation from isomers and metabolites [1]. |
The following workflow is adapted from a candidate reference measurement procedure (RMP) for quantifying cortisol in human urine, showcasing a high-rigor application of isotope dilution [1].
This methodology was validated for high-performance quantification with the following parameters [1]:
Q1: What should I do if my internal standard is highly hygroscopic? A1: Hygroscopic materials, like glucuronidated metabolites, make accurate weighing difficult. The solution is to saturate the material with moisture prior to weighing. Expose the analyte to air with regular stirring until it reaches a constant weight, and then use qNMR to characterize the purity of this moisture-saturated material [3].
Q2: My ISTD corrects for preparation loss, but I still see signal drift during a long sequence. What can I do? A2: While ISTDs are the primary correction method, severe drift may require a secondary strategy. Using an open-source tool like QuantyFey allows you to apply Quality Control (QC)-based drift correction or advanced bracketing protocols on top of your ISTD data, significantly improving quantification accuracy [2].
A robust analytical method must be validated against specific parameters. The following table summarizes the typical acceptance criteria for key quality control metrics based on current research:
| Parameter | Acceptance Criteria | Experimental Example from Literature |
|---|---|---|
| Linearity | Correlation coefficient (R²) ≥ 0.990 | R² ≥ 0.990 for metalaxyl-M in fungicide formulations [1]. |
| Recovery | Typically 70-120% with RSD < 20% | 83.90 - 110.47% in Chinese bayberry and Dendrobium officinale [2]. 86.7% for metalaxyl-M in cucumber [3]. 88% - 103% in durian leaf [4]. |
| Precision | Relative Standard Deviation (RSD) < 20% | RSD < 1.5% for active ingredient analysis [1]. RSD ranged from 0.86% to 5.81% in various food matrices [2]. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ~ 3:1 | 0.27 µg/mL in durian leaf [4]. 0.003 mg/kg in tomato [5]. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ~ 10:1 | 0.91 µg/mL in durian leaf [4]. 0.009 mg/kg in tomato [5]. |
| Specificity/Selectivity | No interference from the matrix at the retention time of the analyte. | Achieved via MRM in GC-MS/MS [2] and chromatographic separation in HPLC-UV [1]. |
Here are answers to specific problems you might encounter during Metalaxyl analysis:
1. How can I improve the recovery rate of Metalaxyl from a complex plant matrix?
2. What should I do if I suspect a strong matrix effect is influencing the quantification?
3. Why is my chromatogram showing interfering peaks or poor peak shape?
4. How do I handle samples with high surface residue, like fruits or leaves?
1. HPLC-UV Method for Metalaxyl Formulations (Based on [1]) This protocol is designed for determining the active ingredient in commercial products.
2. QuEChERS-based Extraction for Residue Analysis in Plant Tissues (Based on [4] [2]) This is a generalized protocol for crops; the specific sorbent amounts may need optimization for your matrix.
The workflow below summarizes the key steps in developing and validating a method for Metalaxyl analysis.
The following table summarizes the fundamental physicochemical properties and storage conditions for Metalaxyl-¹³C₆ as reported in the literature. This data is crucial for its proper management in the laboratory [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1356199-69-3 [1] [2] [3] |
| Molecular Formula | C₉¹³C₆H₂₁NO₄ [1] [3] |
| Molecular Weight | 285.29 g/mol [1] [3] |
| Appearance | Solid; typically a white to off-white powder [1] [3] |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1] [3] |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) [1] [3] |
| Shipping Condition | Room temperature (stable for a few days during ordinary shipping) [1] |
Q1: What is the primary application of Metalaxyl-¹³C₆ in research? Metalaxyl-¹³C₆ is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. Its primary use is as an internal standard in quantitative analysis using techniques like LC-MS or GC-MS. The isotopic labeling minimizes interference with the native compound, ensuring high precision and accuracy in residue testing, environmental monitoring, and metabolic studies [2] [3].
Q2: How should I prepare and store stock solutions of Metalaxyl-¹³C₆? Stock solutions are typically prepared in solvents like DMSO. The general protocol is as follows [1] [4]:
Q3: What is the recommended procedure if I need to formulate Metalaxyl-¹³C₆ for in vivo studies? For in vivo studies, compounds with low water solubility often require special formulations. Below is a common injection formulation. Please note that these are for reference, and you should validate the formulation for your specific study system [1].
Problem: Poor recovery or inconsistent results in quantitative analysis.
Problem: The standard does not dissolve completely in the chosen solvent.
The following workflow, based on a published method for analyzing semi-volatile compounds in wine, illustrates how Metalaxyl-¹³C₆ is typically integrated as an internal standard in a robust analytical method [5].
Protocol Details [5]:
The table below summarizes the key differences and applications of Metalaxyl-13C6 and its non-labeled counterpart based on current research data.
| Feature | This compound (Labeled) | Non-Labeled Metalaxyl |
|---|---|---|
| Chemical Structure | Isotopologue with six ¹³C atoms [1] | Standard molecular structure |
| Molecular Weight | 285.29 g/mol [2] | 279.33 g/mol (estimated from standard formula) |
| Primary Application | Internal Standard for quantitative MS [3] [1] | Active fungicide; analyte for residue analysis [4] |
| Analytical Role | Internal Standard [3] [1] | Target Analyte [4] |
| Quantitative Performance | Enables accurate comparison and semiquantification in metabolism studies [3] | Subject to matrix effects and ionization suppression in MS |
| Metabolic Studies | Used as tracer to characterize stereoselective metabolism [3] | Studied for its dissipation and degradation in plants and soil [5] [4] [6] |
| Key Experimental Findings | Used to find (-)-R-metalaxyl eliminated faster in rat microsomes [3] | Soil degradation involves non-extractable residue formation [5] |
| Availability | Sold as high-purity standard (e.g., 99 atom % ¹³C) [1] | Available as technical-grade fungicide and analytical standard |
The superior performance of this compound is demonstrated in specific, high-precision experimental contexts.
This methodology, derived from a study on rat hepatic microsomes, highlights the critical role of this compound for accurate quantification [3].
The following diagram illustrates this experimental workflow:
This protocol for determining metalaxyl in durian leaves exemplifies a standard residue analysis method where this compound would be ideally employed as an internal standard [4].
The evidence clearly delineates the roles of Metalaxyl and its isotope-labeled counterpart:
While not specific to Metalaxyl-13C6, a recent study outlines a comprehensive method for quantifying 96 pesticides in cannabis, which includes Metalaxyl. This can serve as a useful reference for the types of parameters and experiments required for method validation [1].
The methodology involved the following key steps and validation parameters [1]:
The workflow for this analytical process is summarized below:
The search results also contained information on the biological performance of Metalaxyl compared to other fungicides, which is a different aspect of "performance" than analytical method validation. The following table summarizes findings from a study on controlling Phytophthora gummosis on citrus [2].
| Fungicide | Canker Development Suppression | Inhibition of Lesion Development on Bark |
|---|---|---|
| Metalaxyl | Effective | Significantly greater than some non-registered compounds [2]. |
| Mefenoxam | (Comparable to Metalaxyl) | Performance not significantly different from Metalaxyl at 30, 60, 90 DAT [2]. |
| Dimethomorph | Effective | Significantly greater than some non-registered compounds [2]. |
| Fosetyl-Al | Effective | Significantly greater than some non-registered compounds [2]. |
| Azoxystrobin | Less effective | Lower level of inhibition [2]. |
| Fluazinam | Less effective | Lower level of inhibition [2]. |
| Zoxamide | Information not specified | Inhibition less than Metalaxyl at 5 DAT; no significant difference later [2]. |
Furthermore, a commercial publication highlights a difference between the formulations of Metalaxyl and mefenoxam (sold as Anchor). It states that Metalaxyl is a mixture of active and inactive isomers, while mefenoxam contains primarily the active R-isomer, which can allow for a reduced application rate [3].
Since the specific data you need was not available in the search results, here are suggestions for your next steps:
Compounds like Metalaxyl-13C6 are isotopologues of native pesticides where specific atoms are replaced with stable isotopes (e.g., ¹³C, ²H) [1]. They are primarily used as Internal Standards (IS) in quantitative mass spectrometry to improve accuracy and reliability.
Their core function is to correct for the matrix effect (ME), a phenomenon where co-extracted compounds from a sample suppress or enhance the ionization of the target analyte, leading to inaccurate results [2]. Because a SIL-IS has nearly identical chemical properties to the native pesticide but a different mass, it experiences the same matrix effects during analysis, allowing for precise correction [2] [1].
The table below summarizes key information for this compound as a reference point for comparison [1].
| Property | Description for this compound |
|---|---|
| Common Name | This compound; Metalaxyl-(phenyl-13C6) |
| CAS Number | 1356199-69-3 |
| Labeled Element & Position | Carbon-13 (¹³C), on the phenyl ring (six atoms) |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 285.287 g/mol (Exact Mass: 285.167) |
| Primary Application | Internal standard for LC-MS/MS and GC-MS analysis of metalaxyl. |
When comparing the performance of this compound with other isotope-labeled pesticides, the following experimental protocols and metrics are critical. You can use this framework to evaluate specific alternatives.
The table below outlines the core parameters that should be quantitatively compared for a fair assessment.
| Comparison Metric | Experimental Measurement & Purpose |
|---|---|
| Effectiveness in Correcting Matrix Effect (ME) | Compare the accuracy and precision of analytical results for the native pesticide in different sample matrices (e.g., crops, soil) when using different SIL-ISs. A better IS provides results closer to the true value with lower variability [2]. |
| Isotopic Purity & Potential Interference | Verify via high-resolution MS that the signal from the labeled IS does not overlap with the native compound or other analytes. Higher purity (e.g., 99 atom % ¹³C) minimizes interference [1]. |
| Chromatographic Behavior | Measure the retention time (tR) of both the native pesticide and the SIL-IS. Ideally, they should co-elute. Even a small difference (e.g., 0.01 min) can reduce the accuracy of ME correction [2]. |
| Cost & Availability | Compare the price per milligram and commercial availability of different SIL-ISs, as this is a major practical consideration for laboratories [2] [1]. |
The following diagram illustrates a general LC-MS/MS workflow for evaluating pesticide residues using an internal standard, which can be adapted to compare different SIL-ISs.
Standard Workflow for Pesticide Residue Analysis Using Internal Standards
A typical protocol for comparing internal standards would involve [2]:
This compound is a carbon-13 labeled isotopologue of the fungicide Metalaxyl. Its primary application is serving as an internal standard in quantitative mass spectrometry to correct for matrix effects and analyte loss during sample preparation [1] [2].
The core principle, Isotope Dilution Mass Spectrometry (IDMS), leverages the fact that the labeled standard has nearly identical physical and chemical properties to the native analyte, but can be distinguished by the mass spectrometer. Any losses during sample preparation or matrix effects during ionization affect both the native and labeled compound equally. By measuring the ratio of the two, the original concentration of the native analyte can be accurately determined [1].
The table below summarizes key findings from studies that illustrate the quantitative benefits of using this compound.
| Study Focus / Compared Method | Key Performance Metric | Result with this compound / IDMS | Result without Proper Internal Standard |
|---|---|---|---|
| General IDMS Principle [1] | Compensation for matrix effects and analyte loss | Corrects for biases from matrix effects; achieves high precision and accuracy [1] | Results can be biased due to matrix interference and variable analyte recovery [1] |
| Pesticide Analysis in Complex Matrices [3] | Use in a multi-residue LC-MS/MS method for cannabis | Used as one of 10 internal standards to validate 96 pesticides; enabled precise quantification despite complex matrix [3] | Method employed multiple isotopically labeled standards to achieve required accuracy and precision, underscoring their necessity [3] |
The following workflow generalizes how this compound is typically used in a quantitative method, synthesizing protocols from the search results.
Workflow Steps:
Sample Preparation & Extraction
Instrumental Analysis
Data Processing and Quantification
The table below summarizes two distinct analytical approaches for quantifying metalaxyl and its metabolites, highlighting the advantages of using isotope standards.
| Analytical Method | Quantitation Approach | Key Performance Data | Application in Study | Primary Advantages |
|---|
| LC-MS/MS with (^{13}\text{C})-labeled standards [1] | Isotope Dilution with semiquantification using homologous internal standards | Not fully detailed; method enabled precise stereoselective comparison. | Identification and stereoselective semiquantification of metalaxyl metabolites (hydroxylation, demethylation, didemethylation) in rat hepatic microsomes. [1] | Accurate correction for analyte loss during preparation. Enabled precise comparison of enantiomer metabolism. | | HPLC-UV with solvent-based extraction [2] | External standard calibration with optimized solvent extraction | Linearity: 1–100 µg/mL LOD: 0.27 µg/mL LOQ: 0.91 µg/mL Recovery Rate: 88–103% [2] | Quantification of metalaxyl concentration and dissipation kinetics in durian leaves. [2] | Simple, reproducible protocol. High recovery rate without complex clean-up. Low LOD and LOQ for residue analysis. |
This protocol is adapted from the study on stereoselective metabolism in rat hepatic microsomes [1].
This method revealed that (+)-S-metalaxyl was eliminated faster, and the amounts of specific metabolites formed were enantiomer-dependent [1].
This protocol details the method developed for analyzing metalaxyl in durian leaves [2].
This validated method was successfully used to determine that metalaxyl from a foliar spray had a half-life of 16.50 days in durian leaves and that soil drenching led to an 8-times higher plant concentration than foliar application [2].
The diagram below illustrates the key decision points and steps in the two analytical workflows.
For researchers and drug development professionals, the choice of method depends heavily on the research question:
The table below summarizes the product information and pricing for this compound from various suppliers as found in the search results.
| Supplier / Brand | Product Number | Purity / Isotopic Enrichment | Price (as listed) | Pack Size |
|---|---|---|---|---|
| Sigma-Aldrich [1] | 750905 | 99 atom % 13C | $367.00 | 2 mg |
| Sigma-Aldrich [1] | 12288 | Analytical Standard | $212.00 | 1 mg |
| TRC [1] [2] | M258743 | Information Missing | $4990.00 | 5 mg |
| IsoSciences [1] | 10363 | ≥98% | $240.00 | 2 mg |
| Aladdin [2] | M474071 | 99 atom % 13C, 98% (CP) | ¥4218.90 | 2 mg |
| Biosynth [3] | GEC19969 | Information Missing | Price on request | Various |
While a direct method comparison is not available, the search results highlight the critical application of this compound in reliable analytical protocols.
The following diagram illustrates a general experimental workflow for quantifying metalaxyl in agricultural samples using this compound as an internal standard, based on standard laboratory practices and the context provided [6].
A study on potatoes, while not an interlaboratory comparison, provides an example of an experimental protocol that would typically employ such a standard [6]: